Furan-2-ylmethyl-phenethyl-amine, also known by its IUPAC name N-(furan-2-ylmethyl)-2-phenylethanamine, is an organic compound with the molecular formula CHNO and a molecular weight of 201.27 g/mol. This compound features a furan ring, which is a five-membered aromatic heterocycle containing oxygen, and is linked to a phenethylamine moiety. Its unique structure allows it to participate in various chemical reactions and biological processes.
Furan-2-ylmethyl-phenethyl-amine can be sourced from chemical suppliers and is classified as an amine due to the presence of the amine functional group (). It is often studied within the context of medicinal chemistry due to its potential biological activities.
The synthesis of furan-2-ylmethyl-phenethyl-amine can be accomplished through several methods:
The conditions for these reactions typically involve controlling temperature, pressure, and solvent choice to optimize yields and minimize by-products. For example, using ethyl acetate as a solvent can inhibit the formation of tertiary amines during the reaction process .
Furan-2-ylmethyl-phenethyl-amine has a distinct structure characterized by:
The structural formula can be represented in various notations:
InChI=1S/C13H15NO/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2
C1=CC=C(C=C1)CCNCC2=CC=CO2
These notations provide insight into the connectivity of atoms within the molecule.
Furan-2-ylmethyl-phenethyl-amine is involved in several types of chemical reactions:
These reactions are significant for synthesizing derivatives that may possess enhanced biological activity or different pharmacological properties .
The mechanism of action for furan derivatives like furan-2-ylmethyl-phenethyl-amine often involves interaction with specific molecular targets within biological systems. For instance:
Furan-2-ylmethyl-phenethyl-amine typically exhibits:
Key chemical properties include:
Furan-2-ylmethyl-phenethyl-amine finds applications primarily in scientific research:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: